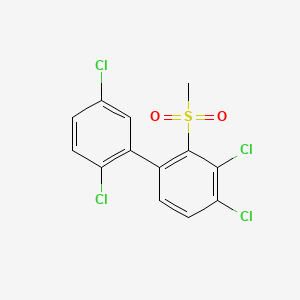
1,1'-Biphenyl, 2',3,4,5'-tetrachloro-2-(methylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- is a chlorinated biphenyl compound It is characterized by the presence of four chlorine atoms and a methylsulfonyl group attached to the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and controlled reaction times to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactors where biphenyl is exposed to chlorine gas under controlled conditions. The methylsulfonyl group can be introduced through a subsequent reaction involving methylsulfonyl chloride and a suitable base, such as sodium hydroxide, to facilitate the substitution reaction.
化学反应分析
Types of Reactions
1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated biphenyl derivatives, sulfone compounds, and substituted biphenyls depending on the specific reaction conditions and reagents used.
科学研究应用
1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.
Biology: Research on its biological effects helps in understanding the impact of PCBs on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines and regulations.
Industry: It is used in the development of materials with specific chemical properties, such as flame retardants and plasticizers.
作用机制
The mechanism of action of 1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to and disrupt the function of cellular membranes and proteins. It may also interfere with enzyme activity and signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
相似化合物的比较
Similar Compounds
- 1,1’-Biphenyl, 2,3,4,5-tetrachloro-
- 1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-
- 1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-
- 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-
Uniqueness
1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological systems, differentiating it from other chlorinated biphenyls.
属性
CAS 编号 |
106418-98-8 |
|---|---|
分子式 |
C13H8Cl4O2S |
分子量 |
370.1 g/mol |
IUPAC 名称 |
1,2-dichloro-4-(2,5-dichlorophenyl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-8(3-5-11(16)12(13)17)9-6-7(14)2-4-10(9)15/h2-6H,1H3 |
InChI 键 |
VNEMIQIOOJQSFP-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C=CC(=C1Cl)Cl)C2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


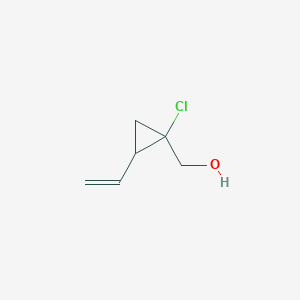
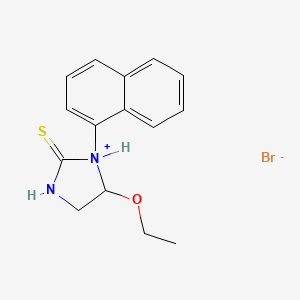
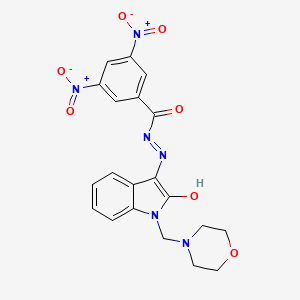
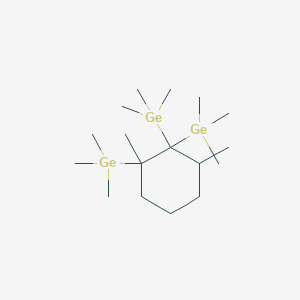

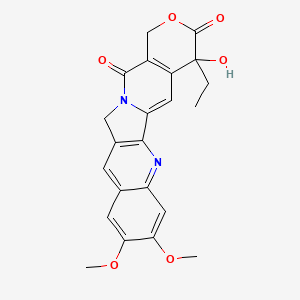
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
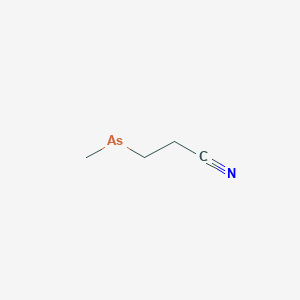
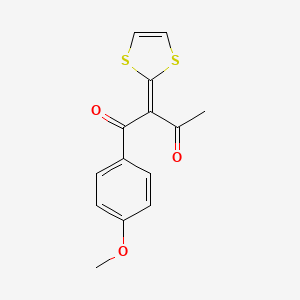
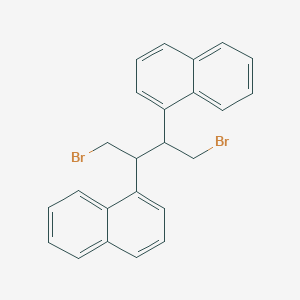
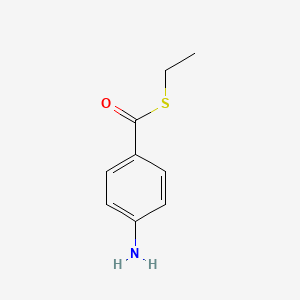

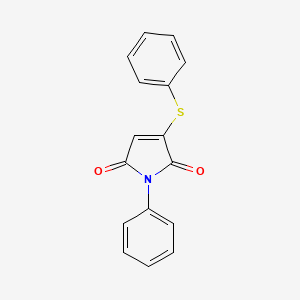
![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
